Beyond the applications mentioned above, barium phosphate is also being explored in various other research areas, including:
Barium phosphate appears as a white or off-white crystalline solid. It has a tetragonal crystal structure, where barium ions are surrounded by phosphate ions in a stable lattice. The oxidation state of barium in this compound is +2, while the phosphate anion carries a -3 charge. Barium phosphate is sparingly soluble in water and does not react with it but dissolves in acidic solutions. Its melting point is approximately 1560°C, indicating high thermal stability .
Barium phosphate is considered slightly toxic upon ingestion or inhalation. It can cause irritation to the eyes, skin, and respiratory system. Exposure to high levels of barium phosphate dust may lead to barium poisoning, resulting in muscle weakness, nausea, and difficulty breathing.
These reactions underscore its utility in various chemical processes and applications .
Barium phosphate can be synthesized using several methods:
These methods allow for the controlled synthesis of barium phosphate under various conditions .
Barium phosphate has diverse applications across several fields:
Research on the interactions of barium phosphate with other substances reveals its role in corrosion protection when used as a coating on magnesium alloys. Studies indicate that it enhances corrosion resistance compared to calcium phosphate coatings. Additionally, its interaction with acidic environments facilitates the release of phosphate ions, which can be beneficial for agricultural applications .
Barium phosphate shares similarities with several other compounds, each possessing unique properties:
Compound | Chemical Formula | Key Features |
---|---|---|
Barium Dihydrogen Phosphate | Contains dihydrogen phosphate anions; used in fertilizers. | |
Barium Metaphosphate | Soluble in acids; used in specialized glasses. | |
Barium Phosphide | Binary compound; used in semiconductors. |
Barium phosphate's unique ionic structure and low solubility distinguish it from these similar compounds, making it particularly useful in applications requiring stability under high temperatures and specific chemical environments .
The study of barium phosphate traces back to the early 19th century, following Sir Humphry Davy’s isolation of elemental barium in 1808. Initial investigations focused on synthesizing barium salts, with the first documented preparation of barium phosphate involving the reaction of barium nitrate (Ba(NO₃)₂) with ammonium dihydrogen phosphate (NH₄H₂PO₄). By the mid-20th century, X-ray crystallography revealed its rhombohedral structure (space group R3m), closely resembling strontium phosphate. Early applications centered on its use in optical glasses and phosphors, leveraging its high refractive index and ultraviolet transparency.
Barium phosphate’s significance stems from its dual role as a functional material and a structural analog for marine barite (BaSO₄). Its crystalline and amorphous forms exhibit:
In marine chemistry, barium phosphate acts as a precursor to barite, facilitating the sequestration of oceanic carbon and trace metals.
Recent advancements focus on:
Ba₃(PO₄)₂ crystallizes in a rhombohedral system with the space group $$ R\overline{3}c $$, as confirmed by X-ray diffraction (XRD) analysis [1]. The structure consists of europium-doped hierarchical assemblies of nanoplates, where each barium ion coordinates with eight oxygen atoms in a distorted square antiprismatic geometry. The PO₄³⁻ tetrahedra interconnect via corner-sharing, forming a three-dimensional framework with channels occupied by Ba²⁺ ions. The lattice parameters for this phase are $$ a = 10.52 \, \text{Å} $$ and $$ c = 38.24 \, \text{Å} $$, with a characteristic interplanar spacing of 3.14 Å observed in high-resolution transmission electron microscopy (HRTEM) [1].
Notably, the reduction of Eu³⁺ to Eu²⁺ during synthesis introduces lattice distortions, evidenced by variations in Ba–O bond lengths (2.61–3.17 Å) [2]. These distortions influence photoluminescence properties, where blue emission from Eu²⁺ and red emission from Eu³⁺ coexist [1]. The structural integrity of the rhombohedral phase remains stable up to 800°C, as demonstrated by thermogravimetric analysis [1].
Ba(H₂PO₄)₂ adopts a triclinic crystal system (space group $$ P\overline{1} $$) with lattice parameters $$ a = 6.39 \, \text{Å} $$, $$ b = 12.78 \, \text{Å} $$, $$ c = 6.39 \, \text{Å} $$, $$ \alpha = 90.17^\circ $$, $$ \beta = 89.83^\circ $$, and $$ \gamma = 89.97^\circ $$ [2]. The structure features two distinct phosphorus sites: P(1) with P–O bonds ranging from 1.51–1.63 Å and P(2) with bonds of 1.50–1.66 Å [2]. Barium ions exhibit an 8-coordinate geometry, bonded to oxygen atoms from H₂PO₄⁻ groups, with Ba–O distances varying between 2.61–3.17 Å [2].
Hydrogen bonding plays a critical role in stabilizing the triclinic phase. Five inequivalent hydrogen sites form linear O–H···O bonds, with bond lengths ranging from 1.05–1.50 Å [2]. This network creates a layered arrangement of H₂PO₄⁻ groups separated by Ba²⁺ ions, distinct from the three-dimensional connectivity in rhombohedral Ba₃(PO₄)₂ [1] [2].
Polymorphism in barium phosphate systems arises from variations in synthesis conditions. For instance, hydrothermal methods at 180°C favor the rhombohedral Ba₃(PO₄)₂ phase, while acidic solutions (pH < 3) promote the formation of triclinic Ba(H₂PO₄)₂ [1] [2]. Differential scanning calorimetry reveals an endothermic transition at 320°C, corresponding to the decomposition of Ba(H₂PO₄)₂ into Ba(PO₃)₂ and H₂O [2].
Table 1: Structural Parameters of Barium Phosphate Polymorphs
Property | Rhombohedral Ba₃(PO₄)₂ [1] | Triclinic Ba(H₂PO₄)₂ [2] |
---|---|---|
Space group | $$ R\overline{3}c $$ | $$ P\overline{1} $$ |
Lattice parameters (Å) | $$ a = 10.52 $$, $$ c = 38.24 $$ | $$ a = 6.39 $$, $$ b = 12.78 $$, $$ c = 6.39 $$ |
Coordination number (Ba²⁺) | 8 | 8 |
P–O bond range (Å) | 1.52–1.60 | 1.50–1.66 |
Density functional theory (DFT) simulations have been employed to optimize the geometry of Ba₃(PO₄)₂ clusters. Calculations using the Perdew-Burke-Ernzerhof (PBE) functional reproduce the experimental lattice parameters within 2% error, validating the rhombohedral symmetry [1]. Charge distribution analysis reveals significant electron density transfer from Ba²⁺ to PO₄³⁻ groups, with a Mulliken charge of +1.72 on barium atoms [1].
For Ba(H₂PO₄)₂, DFT predicts a triclinic distortion energy of 0.45 eV per formula unit compared to hypothetical monoclinic analogs [2]. The calculated hydrogen bond energies (12–18 kJ/mol) align with experimental infrared spectroscopy data, confirming the stability of the O–H···O network [2].
Molecular dynamics (MD) simulations of Ba₃(PO₄)₂ at 1000 K demonstrate anisotropic thermal expansion, with the $$ c $$-axis expanding 3.2% more rapidly than the $$ a $$-axis [1]. This behavior correlates with the weaker Ba–O bonds along the [1] direction. In contrast, MD studies of Ba(H₂PO₄)₂ reveal proton hopping between H₂PO₄⁻ groups above 400 K, suggesting potential ionic conductivity in the molten state [2].
Barium phosphate shares structural motifs with strontium and calcium phosphates but differs in coordination geometry. For example:
Table 2: Comparative Structural Features of Alkaline Earth Phosphates
Compound | Crystal System | Space Group | Cation Coordination | Average M–O Bond (Å) |
---|---|---|---|---|
Ba₃(PO₄)₂ [1] | Rhombohedral | $$ R\overline{3}c $$ | 8 | 2.89 |
Sr₃(PO₄)₂ [4] | Monoclinic | $$ P2_1/c $$ | 9 | 2.67 |
β-Ca₃(PO₄)₂ [5] | Rhombohedral | $$ R3c $$ | 6–8 | 2.54 |
Irritant